3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with methyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-N-(2-methylphenyl)benzamide
- 3,5-Dimethyl-N-(2-methylphenyl)-1-piperidinecarboxamide
Uniqueness
3,5-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a carboxamide group
Properties
CAS No. |
61747-77-1 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-8-6-4-5-7-11(8)14-13(17)12-9(2)15-16-10(12)3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
DIZCPPQOZPLWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NN=C2C)C |
Origin of Product |
United States |
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